Iobenzamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iobenzamic acid is a pharmaceutical compound primarily used as an X-ray contrast agent. It is a water-soluble, hepatotropic contrast medium, meaning it is taken up by the liver and gallbladder, making it particularly useful for imaging these organs . The chemical formula for this compound is C16H13I3N2O3, and it has a molar mass of 662.004 g/mol .
Wissenschaftliche Forschungsanwendungen
Iobenzamic acid has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to understand its interaction with biological molecules and systems.
Medicine: Primarily used as an X-ray contrast agent for imaging the liver and gallbladder.
Industry: Utilized in the production of diagnostic agents and other pharmaceutical compounds.
Vorbereitungsmethoden
The synthesis of iobenzamic acid involves several steps, starting with the iodination of aniline derivatives. The process typically includes the following steps:
Iodination: Aniline derivatives are iodinated using iodine and an oxidizing agent.
Amidation: The iodinated product is then reacted with a carboxylic acid derivative to form the amide bond.
Purification: The crude product is purified through recrystallization or other purification techniques to obtain pure this compound.
Industrial production methods often involve large-scale synthesis using similar steps but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the desired product is obtained efficiently .
Analyse Chemischer Reaktionen
Iobenzamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the iodine atoms or other functional groups in the molecule.
Substitution: Halogen atoms in this compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wirkmechanismus
The mechanism of action of iobenzamic acid involves its uptake by the liver and gallbladder, where it enhances the contrast of these organs during X-ray imaging. The compound’s iodine atoms play a crucial role in absorbing X-rays, making the organs more visible on the imaging film . The molecular targets and pathways involved include the hepatocytes in the liver and the epithelial cells in the gallbladder .
Vergleich Mit ähnlichen Verbindungen
Iobenzamic acid belongs to the class of benzanilides, which are aromatic compounds containing an anilide group. Similar compounds include:
Iodobenzoic acid: Another iodinated compound used in various chemical reactions.
Benzanilide: The parent compound of this compound, used in organic synthesis.
Iodobenzene derivatives: A group of compounds with similar structures and reactivity.
This compound is unique due to its specific use as a hepatotropic contrast medium, which sets it apart from other iodinated compounds that may not have the same specificity for liver and gallbladder imaging .
Eigenschaften
CAS-Nummer |
3115-05-7 |
---|---|
Molekularformel |
C16H13I3N2O3 |
Molekulargewicht |
662.00 g/mol |
IUPAC-Name |
3-(N-(3-amino-2,4,6-triiodobenzoyl)anilino)propanoic acid |
InChI |
InChI=1S/C16H13I3N2O3/c17-10-8-11(18)15(20)14(19)13(10)16(24)21(7-6-12(22)23)9-4-2-1-3-5-9/h1-5,8H,6-7,20H2,(H,22,23) |
InChI-Schlüssel |
FJYJNLIEGUTPIJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(CCC(=O)O)C(=O)C2=C(C(=C(C=C2I)I)N)I |
Kanonische SMILES |
C1=CC=C(C=C1)N(CCC(=O)O)C(=O)C2=C(C(=C(C=C2I)I)N)I |
melting_point |
134.0 °C |
Andere CAS-Nummern |
3115-05-7 |
Synonyme |
iobenzamic acid Osbil U-12,031 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.